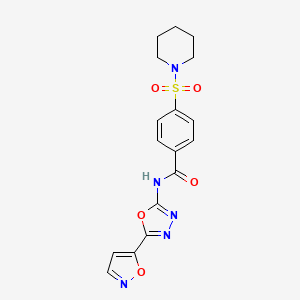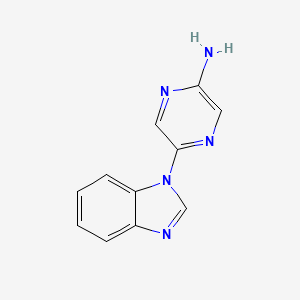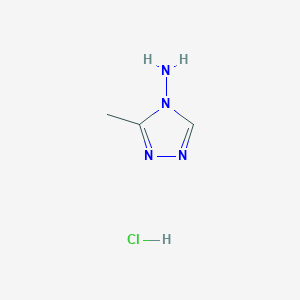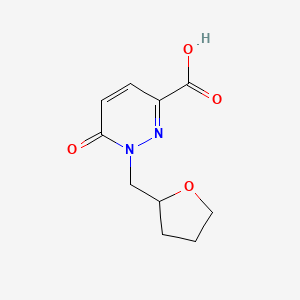![molecular formula C19H17BrN2O2S B2912690 (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone CAS No. 1331362-52-7](/img/structure/B2912690.png)
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone is not fully understood. However, it has been suggested that the compound exerts its neuroprotective effects by modulating various signaling pathways involved in oxidative stress, inflammation, and apoptosis.
Biochemical and Physiological Effects
Studies have shown that (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone can protect neurons from oxidative stress-induced damage and reduce inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone in lab experiments is its high potency and specificity. However, its limited solubility in aqueous solutions can make it difficult to work with, and its potential toxicity at high concentrations should be taken into consideration.
Direcciones Futuras
There are several potential future directions for research on (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone. One possible direction is to investigate its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. Another direction is to explore its potential as a tool for studying the mechanisms of oxidative stress and inflammation in the brain. Finally, further studies are needed to optimize the synthesis method and improve the solubility and bioavailability of the compound.
Métodos De Síntesis
The synthesis of (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone involves several steps, including the reaction of 4-piperidinol with 2-bromobenzoyl chloride to form 4-(2-bromobenzoyl)piperidine. This intermediate product is then reacted with 2-aminothiophenol in the presence of a base to form the desired product.
Aplicaciones Científicas De Investigación
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to possess significant antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
Propiedades
IUPAC Name |
[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(2-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c20-15-6-2-1-5-14(15)18(23)22-11-9-13(10-12-22)24-19-21-16-7-3-4-8-17(16)25-19/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVYREPXCVAXLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-6-[(2-methylphenyl)amino]-5-[4-(propan-2-yloxy)phenyl]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912607.png)


![2-methyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B2912612.png)



![ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate](/img/structure/B2912619.png)


![5-Chloro-8-iodoimidazo[1,2-c]pyrimidine](/img/structure/B2912624.png)
![3-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2912626.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2912629.png)
